ML339 is a chemical compound with the IUPAC name N-((1R,3S,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide. This compound is recognized for its role as a potent and selective antagonist of the C-X-C chemokine receptor type 6, with an inhibitory concentration (IC50) of 140 nM. It exhibits selectivity against other receptors such as C-X-C chemokine receptor type 5, C-X-C chemokine receptor type 4, C-C chemokine receptor type 6, and the Apelin receptor (APJ), with IC50 values exceeding 79 µM for these targets .
The synthesis of ML339 involves several steps utilizing specific reagents and conditions. The process begins with the exo-3-amino-N-Boc-9-azabicyclo[3.3.1]nonane, which is dissolved in dichloromethane and treated with triethylamine and 3,4,5-trimethoxybenzoyl chloride. The reaction mixture is allowed to proceed for two hours, after which the volatiles are evaporated under reduced pressure. The residue is then treated with water and extracted with ethyl acetate to yield the desired product .
The synthesis requires precise control of reaction conditions such as temperature and time to ensure high yield and purity of ML339. Spectral data including H-Nuclear Magnetic Resonance (NMR), C-NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural verification of the synthesized compound .
ML339 is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The compound has a molecular formula of CHClNO and a molecular weight of 502.00 g/mol. Notably, it features two stereogenic centers but is considered achiral due to a plane of symmetry within its structure .
Key structural data for ML339 include:
ML339 primarily functions through its antagonistic activity on the C-X-C chemokine receptor type 6 pathway, which is crucial in various physiological processes including immune response modulation. The compound's interactions can lead to downstream effects on signaling pathways associated with inflammation and cancer progression.
The chemical reactions involving ML339 typically focus on its binding affinity to CXCR6 and related receptors, which can be quantitatively assessed using competitive binding assays or functional assays measuring downstream signaling effects in cell lines expressing these receptors .
ML339 exerts its pharmacological effects by selectively inhibiting the CXCR6 receptor, thereby blocking the binding of its natural ligands such as CXCL16. This action can modulate cellular responses in various biological contexts, including immune cell trafficking and tumor microenvironment interactions.
The mechanism involves competitive inhibition where ML339 binds to the CXCR6 receptor without activating it, thus preventing ligand-induced signaling cascades that could lead to cell migration or proliferation. This has implications in therapeutic strategies aimed at diseases characterized by excessive inflammation or tumor growth .
ML339 is a solid at room temperature with a high melting point typical of complex organic compounds. Its solubility profile indicates moderate solubility in organic solvents like dichloromethane while being less soluble in water.
The compound's chemical stability is influenced by its functional groups which can participate in various chemical reactions under specific conditions. Its log P value (AlogP) is 3.375, indicating moderate lipophilicity which is beneficial for membrane permeability in biological systems .
ML339 has significant potential in scientific research, particularly in studies focusing on immune modulation and cancer biology due to its selective antagonism of CXCR6. It serves as a valuable tool for investigating the role of chemokines in disease processes and could lead to the development of novel therapeutic strategies targeting CXCR6-related pathways.
ML339 represents a breakthrough compound in chemokine receptor research as the first potent and selective small molecule antagonist developed against the CXCR6 receptor. This specialized probe emerged from the NIH Molecular Libraries Program initiative to create chemical tools for studying under-explored biological targets. ML339 specifically disrupts the interaction between CXCR6 and its natural ligand CXCL16 – a chemokine axis increasingly recognized for its roles in tumor microenvironment regulation, immune cell trafficking, and cancer metastasis. With its well-characterized selectivity profile and bioavailability properties, ML339 has become an invaluable research tool for investigating CXCR6 biology across multiple disease contexts, particularly in oncology where this receptor is overexpressed in numerous malignancies [1] [2] [3].
The discovery of ML339 originated from a high-throughput screening campaign of the NIH Molecular Libraries Small Molecule Repository (MLSMR) comprising over 330,600 compounds. Conducted under the Florida Translational Research Program and Molecular Libraries Probe Production Centers Network (MLPCN), this effort aimed to address the critical lack of pharmacological tools targeting CXCR6. The initial screen identified compound MLS-0020556 as a hit with modest CXCR6 antagonist activity. Through systematic medicinal chemistry optimization, researchers developed structure-activity relationships (SAR) focused on modifications to the azabicyclononane core and aromatic substituents. This optimization yielded probe compound ML339 (designated as Compound 17 in early reports), which demonstrated dramatically improved potency [1] [2].
ML339 exhibits nanomolar potency in functional assays targeting human CXCR6, with an IC₅₀ of 140 nM in β-arrestin recruitment assays and IC₅₀ values of 0.3 μM and 1.4 μM in antagonizing CXCL16-induced β-arrestin recruitment and cAMP signaling pathways, respectively. The compound displays exceptional receptor selectivity, showing no significant activity (IC₅₀ >79 μM) against closely related chemokine receptors including CXCR4, CXCR5, CCR6, and the apelin receptor (APJ). Competitive binding assays against 23 additional GPCRs revealed only moderate activity at 5-HT2B and dopamine transporter (DAT) at 10 μM concentrations, confirming its specificity for CXCR6 [2] [3] [5].
Table 1: Pharmacological Profile of ML339
Parameter | Value | Assay System |
---|---|---|
CXCR6 β-arrestin recruitment (IC₅₀) | 0.3 μM | Human CXCR6 receptor |
CXCR6 cAMP signaling inhibition (IC₅₀) | 1.4 μM | Human CXCR6 receptor |
CXCR6 binding affinity (IC₅₀) | 140 nM | Competitive binding assay |
Murine CXCR6 β-arrestin recruitment (IC₅₀) | 18 μM | Mouse CXCR6 receptor |
Selectivity against CXCR4/CXCR5/CCR6/APJ | >79 μM | Panel of human chemokine receptors |
Plasma stability (human) | Good | Human plasma incubation |
Plasma stability (mouse) | Moderate | Mouse plasma incubation |
Cytotoxicity (LC₅₀) | >50 μM | Fa2-N4 human liver cells |
A critical aspect of ML339's development was addressing species selectivity disparities. While highly potent against human CXCR6 (140 nM IC₅₀), ML339 shows significantly weaker activity against the murine ortholog (18 μM IC₅₀ in β-arrestin recruitment assays). This translational limitation necessitated careful consideration in preclinical model selection but provided valuable insights into structural differences between human and mouse CXCR6. The compound exhibits favorable pharmacokinetic properties including good stability in human plasma and oral bioavailability, though it demonstrates moderate stability in mouse plasma and high plasma protein binding [3] [5] [9].
ML339 belongs to a structurally distinct class of compounds characterized by an exo-[3.3.1]azabicyclononane core. This bridged bicyclic scaffold provides a rigid three-dimensional framework that enables precise spatial orientation of key pharmacophore elements. The core structure features a bridged tertiary amine (azabicyclononane) with an exo-oriented amide substituent, which proved critical for CXCR6 antagonistic activity. Early SAR studies revealed that the exo-configuration consistently outperformed endo-configured analogs, with exo derivatives showing up to 100-fold greater potency [1] [5].
The peripheral substituents on this core scaffold significantly modulate potency and selectivity. Structure-activity relationship exploration identified that modifications at the R₁ and R₂ positions dramatically affected CXCR6 antagonism. The most potent compounds featured halogen substitutions (particularly 2-chloro or 2,3-dichloro) on the phenyl ring of the benzamide moiety at R₁ combined with a 3,4,5-trimethoxybenzyl group at R₂. This combination yielded Compound 17 (ML339) with an IC₅₀ of 140 nM. The molecular weight of ML339 is 502.00 g/mol with the chemical formula C₂₆H₃₂ClN₃O₅ and CAS number 2579689-83-9 [1] [5].
Table 2: Structure-Activity Relationship of Azabicyclononane Derivatives
Compound | R₁ Substituent | R₂ Substituent | CXCR6 β-arrestin IC₅₀ (μM) | CXCR6 cAMP IC₅₀ (μM) |
---|---|---|---|---|
Initial hit | H | 3,4,5-tri-OMe | 5.8 | 30.6 |
7 | 4-F | 3,4,5-tri-OMe | 5.8 | 30.7 |
8 | 4-Cl | 3,4,5-tri-OMe | 1.5 | 14.2 |
16 | 2-F | 3,4,5-tri-OMe | 0.62 | 6.5 |
17 (ML339) | 2-Cl | 3,4,5-tri-OMe | 0.14 | 1.4 |
20 | 2-Br | 3,4,5-tri-OMe | 0.16 | 0.9 |
31 | 2,5-dichloro | 3,4,5-tri-OMe | 0.13 | 0.7 |
The crystal structure analysis revealed that the exo-orientation allows optimal interaction with the CXCR6 binding pocket, particularly through hydrogen bonding between the amide carbonyl and key residues in the receptor's orthosteric site. The trimethoxybenzyl group occupies a hydrophobic subpocket, while the halogenated aryl ring participates in π-stacking interactions. This precise molecular arrangement creates high-affinity binding that effectively disrupts CXCL16 engagement. Subsequent lead optimization efforts produced compound 81, featuring a modified R-group that further enhanced potency (EC₅₀ = 40 nM) and demonstrated efficacy in HCC xenograft models [1] [6].
The CXCR6/CXCL16 axis has emerged as a therapeutically relevant pathway in multiple cancer types, making ML339 an important tool for target validation and mechanistic studies. This chemokine axis is implicated in creating a pro-tumorigenic microenvironment through several interconnected mechanisms: direct promotion of cancer cell proliferation and survival, enhancement of metastatic potential via cytoskeletal reorganization, recruitment of immunosuppressive leukocytes, and stimulation of angiogenic processes [1] [6] [8].
In hepatocellular carcinoma (HCC), the third leading cause of cancer mortality worldwide, CXCR6 is significantly overexpressed in invasive tumors compared to normal hepatocytes. Research using ML339 demonstrated that pharmacological inhibition of CXCR6 significantly decreased tumor growth in a 30-day SK-HEP-1 mouse xenograft model of HCC. This antitumor effect correlated with reduced neutrophil infiltration and angiogenesis, highlighting the role of CXCR6 in establishing an immunosuppressive niche. Genetic downregulation of CXCR6 similarly inhibited HCC cell invasion, tumorigenicity, and metastasis, confirming the specific contribution of this pathway to liver cancer progression [1] [6].
For prostate cancer, the second leading cause of cancer-related death in American men, CXCR6 expression correlates with disease progression and metastatic spread to bone. Approximately 10% of prostate cancer patients present with bone metastasis at diagnosis, and nearly all who die from the disease show skeletal involvement. ML339-based studies revealed that the CXCR6/CXCL16 axis regulates prostate cancer cell migration, proliferation, and bone invasiveness. The probe enabled the discovery that CXCR6 inhibition blocks cancer cell trafficking to bone marrow niches, potentially interrupting the metastatic cascade [2] [8].
In breast cancer research, ML339 has helped elucidate how CXCR6 activation promotes metastasis through cytoskeleton rearrangement and activation of oncogenic signaling pathways. Stimulation of the CXCR6/CXCL16 axis activates Src, FAK, ERK1/2, and PI3K pathways, leading to F-actin polymerization that facilitates cancer cell migration and invasion. This axis also supports breast cancer cell survival through PI3K/Akt pathway activation. Clinical evidence shows that stage-III breast cancer tissues express significantly higher CXCR6 levels than stage-II tissues, suggesting a role in disease progression [10].
Recent research in colorectal cancer liver metastasis has utilized ML339 to demonstrate how tumor-derived CXCL16 mediates Kupffer cell polarization to an M2 phenotype, creating a permissive metastatic niche. The CXCL16/PI3K/AKT/FOXO3a pathway was identified as critical for this polarization, and pharmacological inhibition using ML339 analogs disrupted KC polarization and attenuated liver metastasis in vivo. This suggests that targeting the CXCR6/CXCL16 axis may represent a promising therapeutic strategy for preventing metastatic spread [8].
Table 3: Anticancer Effects of CXCR6 Inhibition in Preclinical Models
Cancer Type | Model System | Key Findings with CXCR6 Inhibition | Molecular Mechanisms |
---|---|---|---|
Hepatocellular Carcinoma | SK-HEP-1 mouse xenograft | Significant decrease in tumor growth | Reduced neutrophil recruitment and angiogenesis |
Prostate Cancer | In vitro invasion assays | Decreased migration and bone invasiveness | Blocked cancer cell trafficking to bone marrow niches |
Breast Cancer | Cell culture and IHC of patient tissues | Reduced migration and invasion | Inhibition of Src/FAK/ERK/PI3K pathways and F-actin polymerization |
Colorectal Cancer | Liver metastasis mouse model | Attenuated metastatic burden | Disruption of CXCL16/PI3K/AKT/FOXO3a axis and M2 Kupffer cell polarization |
The development of ML339 has addressed a critical gap in chemokine receptor research, providing the first pharmacological tool to specifically probe CXCR6 function in cancer biology. Its well-characterized selectivity profile enables precise interrogation of CXCR6-specific signaling without confounding off-target effects. As research continues to define the multifaceted roles of the CXCR6/CXCL16 axis in different cancer types and tumor microenvironment interactions, ML339 remains an essential tool for target validation and preclinical evaluation of novel therapeutic approaches targeting this pathway [1] [2] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: